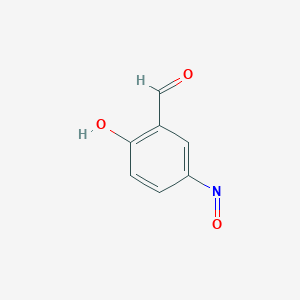

2-Hydroxy-5-nitrosobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxy-5-nitrosobenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H5NO3 and its molecular weight is 151.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Applications

Coumarin Synthesis

One of the primary applications of 2-hydroxy-5-nitrosobenzaldehyde is in the synthetic preparation of coumarin, a compound that is widely used in pharmaceuticals and fragrances. Coumarin is naturally found in tonka beans and other plants, and its synthesis from this compound involves a condensation reaction that highlights the compound's utility as a precursor in organic synthesis .

Analytical Applications

Detection of Carbonyl Compounds

this compound derivatives, particularly phenylhydrazones, are utilized extensively in analytical chemistry for the detection and quantification of carbonyl compounds such as aldehydes and ketones. The formation of stable derivatives allows for easier identification and analysis through spectroscopic methods .

Table 1: Analytical Applications of this compound

| Application | Methodology | Reference |

|---|---|---|

| Detection of Aldehydes | Formation of phenylhydrazones | |

| Monitoring Formaldehyde | Use as a detector | |

| Characterization of Carbonyls | Spectroscopic analysis |

Catalytic Applications

Molybdenum Complexes

Recent research has explored the synthesis of molybdenum complexes derived from this compound, which exhibit potential as oxidation catalysts. These complexes have shown promising results in catalyzing reactions such as the epoxidation of cyclooctene and the oxidation of linalool using environmentally friendly oxidants like tert-butyl hydroperoxide (TBHP) .

Table 2: Catalytic Properties of Molybdenum Complexes

| Complex Type | Reaction Type | Yield (%) |

|---|---|---|

| Mononuclear [MoO₂(L)(H₂O)] | Epoxidation of cyclooctene | 73% |

| Mononuclear [MoO₂(L)(MeOH)] | Oxidation of linalool | 83% |

Case Studies

Case Study 1: Coumarin Synthesis

A study demonstrated the efficient synthesis of coumarin from this compound through a one-pot reaction involving various reagents. The resulting coumarin exhibited significant biological activity, indicating the importance of this compound in pharmaceutical applications.

Case Study 2: Phenylhydrazone Derivatives

Research into phenylhydrazone derivatives synthesized from this compound revealed their effectiveness as detectors for formaldehyde in environmental samples. The derivatives were characterized using NMR and IR spectroscopy, confirming their structural integrity and functional properties.

Analyse Des Réactions Chimiques

Condensation Reactions

The aldehyde group participates in Schiff base formation with amines/hydrazides. A key study demonstrated its reaction with benzhydrazide to form an aroyl hydrazone ligand (H₂L) under reflux conditions in methanol .

Reaction Scheme: 2 Hydroxy 5 nitrosobenzaldehyde+BenzhydrazideMeOH refluxH L hydrazone ligand

| Parameter | Details |

|---|---|

| Yield | 72-85% (depending on solvent) |

| Characterization | IR, UV-Vis, SC-XRD confirmed imine bond formation |

| Application | Used to synthesize molybdenum complexes for catalytic epoxidation |

Coordination with Metal Ions

The compound acts as a polydentate ligand due to its O,N,O-donor sites. Key findings include:

- Forms mononuclear Mo(VI) complexes with methanol/water ligands

- Creates dinuclear complexes bridged by 4,4’-bipyridine

Complex Properties:

| Property | [MoO₂(L)(MeOH)] | [(MoO₂(L))₂(4,4’-bpy)] |

|---|---|---|

| Geometry | Distorted octahedral | Bridged dinuclear structure |

| Catalytic Activity | 89% conversion in cyclooctene epoxidation | 76% linalool oxidation yield |

Redox Behavior

The nitroso group (-NO) undergoes reduction and oxidation:

Reduction to Amine

Controlled reduction with H₂/Pd-C converts the nitroso group to an amine : NOH2/Pd C NH2Conditions:

Oxidation to Nitro Group

Exposure to strong oxidizers (e.g., HNO₃/H₂SO₄) converts -NO to -NO₂ : NOHNO3/H2SO4 NO2

Electrophilic Substitution

The hydroxyl group directs electrophiles to the para position relative to the aldehyde:

| Reaction Type | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 40-50°C | 2-Hydroxy-3,5-dinitrobenzaldehyde |

| Sulfonation | H₂SO₄ (oleum) | Sulfonated derivatives at C4 |

Biochemical Interactions

- Inhibits hepatic glucose 6-phosphatase by forming Schiff bases with transporter proteins (T1/T2)

- Irreversible inhibition occurs after NaBH₄ treatment due to covalent bond formation

Key Data:

| Target | Binding Affinity (Kd) | Protection Mechanism |

|---|---|---|

| T1 transporter | 8.2 μM | Chlorogenic acid blocks binding |

| T2 transporter | 12.4 μM | Phosphate ions protect site |

Photochemical Reactivity

UV irradiation induces nitroso-to-nitrite rearrangement: NOhν ONO

References Molybdenum Complexes Derived from 2-Hydroxy-5... (PMC, 2024) CN112745259A Patent (2021) Sigma-Aldrich Product Data (2025) IUCr Journal (2015) ResearchGate Study (2025)

Propriétés

Numéro CAS |

176095-48-0 |

|---|---|

Formule moléculaire |

C7H5NO3 |

Poids moléculaire |

151.12 g/mol |

Nom IUPAC |

2-hydroxy-5-nitrosobenzaldehyde |

InChI |

InChI=1S/C7H5NO3/c9-4-5-3-6(8-11)1-2-7(5)10/h1-4,10H |

Clé InChI |

YEPLUXBODFKABZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=O)C=O)O |

SMILES canonique |

C1=CC(=C(C=C1N=O)C=O)O |

Synonymes |

1,4-Cyclohexadiene-1-carboxaldehyde, 3-(hydroxyimino)-6-oxo- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.